REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH:6]([C:7]([NH2:9])=[O:8])[CH2:5][C:4]([CH3:11])([CH3:10])[NH:3]1.CC(C)=[O:15]>>[OH:15][N:3]1[C:4]([CH3:11])([CH3:10])[CH2:5][CH:6]([C:7]([NH2:9])=[O:8])[C:2]1([CH3:12])[CH3:1]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC1C(=O)N)(C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
gave a colorless crystalline solid which
|
Type
|
CUSTOM
|
Details
|
was dried in vacuo for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Sublimation of the solid at 10-3 torr gave a white solid, mp 65-171
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ON1C(C(CC1(C)C)C(=O)N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |